Comprehensive Structural Elucidation of 2-Amino-3,8-diethylquinoline Hydrochloride
Comprehensive Structural Elucidation of 2-Amino-3,8-diethylquinoline Hydrochloride
Executive Summary
The compound 2-Amino-3,8-diethylquinoline hydrochloride (CAS: 1172059-12-9) represents a specialized scaffold in medicinal chemistry, particularly relevant in the development of neuronal Nitric Oxide Synthase (nNOS) inhibitors and antimalarial agents. The specific substitution pattern—ethyl groups at positions 3 and 8—introduces unique steric and electronic properties that modulate the basicity of the 2-aminoquinoline core and its binding affinity to heme-containing enzymes.
This guide provides a rigorous structural analysis protocol. Unlike simple quinolines, the 3,8-diethyl substitution presents specific regiochemical challenges during characterization. This document outlines the self-validating analytical workflow required to confirm identity, purity, and salt stoichiometry, designed for researchers in drug discovery and quality control.
Chemical Profile & Theoretical Basis
Before initiating wet-lab protocols, the structural expectations must be defined to establish pass/fail criteria.
| Property | Specification |
| IUPAC Name | 3,8-diethylquinolin-2-amine hydrochloride |
| Molecular Formula | C₁₃H₁₆N₂ · HCl |
| Molecular Weight | 214.29 (Free Base) + 36.46 (HCl) = 250.75 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water (moderate); Insoluble in Hexanes |
| Key Pharmacophore | 2-Aminoquinoline (bioisostere of aminopyridine) |
Structural Challenges
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Regioisomerism: Distinguishing the 3-ethyl group (heterocyclic ring) from the 8-ethyl group (carbocyclic ring).
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Tautomerism: The 2-aminoquinoline motif can exist as the amino (–NH₂) or imino (=NH) tautomer. In the hydrochloride salt form, protonation typically occurs at the ring nitrogen (N1), stabilizing the amino form.
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Salt Stoichiometry: Confirming the mono-hydrochloride vs. di-hydrochloride state.
Analytical Strategy & Workflow
The following decision tree illustrates the logical flow for complete structural validation.
Figure 1: Analytical logic flow for structural validation.
Detailed Characterization Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and assess the free base mass.
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Method: Electrospray Ionization (ESI) in Positive Mode.
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Expected Signal:
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[M+H]⁺: m/z 215.1543 (Calculated for C₁₃H₁₇N₂⁺).
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Fragmentation: Look for loss of ethyl groups (M-29) or ammonia (M-17), though quinoline rings are generally stable.
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Note on Salt: The HCl counter-ion is not observed in positive ESI but can be inferred if the chloride isotope pattern is absent in the parent ion (confirming separation of H⁺ and Cl⁻).
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional groups and salt formation.
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Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).
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Diagnostic Bands:
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~3300–3100 cm⁻¹: N–H stretching. Broadening in this region often indicates ammonium salt formation (–NH₃⁺ or protonated ring N).
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~1650 cm⁻¹: C=N stretching (quinoline ring).
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~2500–3000 cm⁻¹: "Ammonium band" series often seen in amine hydrochlorides.
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Nuclear Magnetic Resonance (NMR) - The Gold Standard
Objective: Unambiguous assignment of the 3-ethyl and 8-ethyl groups.
Solvent: DMSO-d₆ (preferred for solubility of HCl salts) or Methanol-d₄.
1H NMR Prediction & Assignment Logic
| Proton Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Logic |
| H4 (Ring) | Singlet | 7.8 - 8.2 | Key marker. If C3 has an ethyl group, H4 is a singlet (no vicinal coupling). |
| H5, H6, H7 | Multiplets | 7.2 - 7.8 | Aromatic region. H5 and H7 will appear as doublets/multiplets; H6 as a triplet/multiplet. |
| 3-Ethyl (CH₂) | Quartet | 2.6 - 2.8 | Typical benzylic/heterocyclic alkyl position. |
| 8-Ethyl (CH₂) | Quartet | 3.0 - 3.2 | Deshielded. The 8-position is peri- to the ring Nitrogen. Steric compression and anisotropy usually shift this downfield compared to the 3-ethyl. |
| Ethyl (CH₃) | Triplets | 1.1 - 1.3 | Two distinct triplets. |
| NH₂ / NH⁺ | Broad Singlet | 8.0 - 14.0 | Exchangeable. In HCl salt, the ring NH⁺ is often very broad and downfield (>10 ppm). |
Protocol: Distinguishing the Ethyl Groups (NOE Experiment)
To scientifically prove which ethyl group is which, perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
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Irradiate the H4 Singlet: You should see an NOE enhancement of the 3-ethyl group signals. You will not see enhancement of the 8-ethyl group.
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Irradiate the Ring NH (if visible): You may see enhancement of the 8-ethyl group (peri-proximity), confirming the 8-position substitution.
Figure 2: Expected NOE correlations for regiochemistry confirmation.
Experimental Protocol: Salt Stoichiometry Determination
Drug development requires precise knowledge of the counter-ion ratio (Mono-HCl vs. Di-HCl).
Method: Potentiometric Titration
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Dissolve: 50 mg of 2-Amino-3,8-diethylquinoline HCl in 20 mL of deionized water/methanol (1:1).
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Titrant: 0.1 N Sodium Hydroxide (standardized).
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Procedure: Titrate slowly while monitoring pH.
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Analysis:
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First Inflection Point: Neutralization of excess HCl (if any).
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Second Inflection Point: Deprotonation of the Quinolinium cation (pKa ~7-8).
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Calculation: $ \text{Moles of Cl}^- = \text{Moles of Ag}^+ $ (if using Argentometric titration) or calculate equivalents of NaOH required to reach the free base pKa.
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Alternative: Elemental Analysis (CHN)
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Theory (C₁₃H₁₇ClN₂): C: 62.27%, H: 6.83%, N: 11.17%, Cl: 14.14%.
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Validation: Experimental values must be within ±0.4% of theoretical to confirm the mono-hydrochloride form.
Synthesis Context & Impurity Profiling
Understanding the synthesis aids in identifying impurities. 2-Aminoquinolines are often synthesized via the Friedländer condensation or Vilsmeier-Haack cyclization .
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Likely Precursor: 2-Amino-3-ethyl-benzonitrile or similar aniline derivatives.
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Potential Impurity A: Unreacted aniline starting material.
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Potential Impurity B (Regioisomer): 2-Amino-3,6-diethylquinoline (if the starting aniline had ambiguous directing groups). Note: This is why the NOE experiment in Section 4.3 is mandatory.
References
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Gouda, M. A., & El-Bana, G. G. (2023).[1] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][2] Mini-Reviews in Organic Chemistry. Link
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Silverman, R. B. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(3). Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline.[3] PubChem. Link
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Dou, G., et al. (2016).[2] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[2] Soochow University.[2] Link
